The chromane skeleton is known for its presence in many natural products and synthetic pharmaceuticals. The specific compound (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane can be synthesized through various organic reactions involving fluorinated precursors and hydroxylation steps. Its classification as a fluorochromane suggests potential applications in medicinal chemistry, particularly in developing drugs targeting specific biological pathways.
The synthesis of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane typically involves the following steps:
The molecular structure of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane exhibits several notable features:
(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane can participate in various chemical reactions:
The mechanism of action for (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is not fully elucidated but can be hypothesized based on its structural features:
The physical and chemical properties of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane are essential for understanding its behavior in various environments:
(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane has several potential applications across various fields:
Chromane derivatives—characterized by a benzopyran core structure—represent a privileged scaffold in medicinal and synthetic chemistry. The fusion of a benzene ring with a tetrahydropyran ring creates a versatile molecular framework that supports diverse chemical modifications. Fluorination at strategic positions, particularly C6, significantly enhances the bioactivity profile and metabolic stability of these compounds. The introduction of chiral dihydroxyethyl side chains, as in (1'R,2S)-2-(1',2'-dihydroxyethyl)-6-fluorochromane, creates structurally complex intermediates essential for synthesizing high-value pharmaceuticals. These derivatives exploit chromane’s inherent rigidity to position functional groups in three-dimensional space, enabling precise interactions with biological targets .
Fluorinated chromanes exhibit distinct electronic and steric properties that make them indispensable in rational drug design. The C6-fluorine atom profoundly influences molecular behavior through:
Table 1: Key Fluorinated Chromane Intermediates and Their Structural Features
Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
---|---|---|---|
(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane* | C₁₁H₁₃FO₃ | Dihydroxyethyl, Fluorochromane | 212.2 (calculated) |
6-Fluorochromane-2-carbaldehyde | C₁₀H₉FO₂ | Formyl, Fluorochromane | 180.18 |
(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane | C₁₈H₁₉FO₅S | Tosyl, Dihydroxyethyl | 366.4 |
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane | C₁₈H₂₀FNO₂ | Benzylamino, Hydroxyethyl | 301.36 |
*Core compound of interest; other entries represent derivatives or precursors. Source: [3] [6]
The dihydroxyethyl side chain introduces two chiral centers and hydrogen-bonding capabilities critical for target engagement. In (1'R,2S)-configured derivatives, intramolecular hydrogen bonding between the C1'-OH and chromane oxygen creates a locked conformation, reducing rotational entropy and enhancing binding specificity. This structural motif serves as a synthetic linchpin, where the primary alcohols undergo selective derivatization (e.g., tosylation, epoxidation) to build complex molecules .
Stereochemistry governs the pharmacological activity of chromane derivatives, with minor epimeric variations causing drastic changes in target affinity. The (1'R,2S) configuration in 6-fluorochromane diols enables optimal spatial positioning for three key interactions:
Synthetic routes to these stereoisomers leverage resolution techniques like chiral chromatography or enzymatic kinetic resolution during dihydroxylation steps. For example, lipase-catalyzed acetylation selectively modifies the (1'S)-OH of racemic diols, enabling isolation of >99% ee (1'R,2S)-isomers . The tosyl derivative (CAS 303176-40-1) maintains its stereochemical integrity during nucleophilic substitutions due to the configurational stability of its C2 stereocenter .
Fluorinated dihydroxy chromanes serve as pivotal building blocks for antihypertensive and antidiabetic drugs, exploiting their chiral complexity for selective biological actions.
Table 2: Pharmaceutical Applications of 6-Fluorochromane Diol Derivatives
Target Drug | Key Chromane Intermediate | Chemical Transformation | Role in Synthesis |
---|---|---|---|
(+)-Nebivolol | (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane | Epoxidation → Aminolysis | Constructs benzopyran core with correct (2S,1'S) stereochemistry |
(1'S,2S)-2-(1',2'-Ditosyl-1',2'-dihydroxyethyl)-6-fluorochromane | Nucleophilic displacement with 6-fluorochroman-2-amine | Forms C-N bond for side chain attachment (CAS N/A) | |
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane | Hydrogenolysis → Chirality transfer | Introduces aminoethanol pharmacophore (CAS 129050-27-7) | |
Fidarestat | 6-Fluoro-2-(oxiran-2-yl)chroman | Ring-opening with azole nucleophiles | Generates spirohydantoin moiety |
(+)-Nebivolol Synthesis: The (1'R,2S) diol undergoes regioselective tosylation at C1'-OH (kinetically favored primary alcohol), yielding the monotosylate EVT-394125 (CAS 303176-40-1). Subsequent base-induced epoxide formation generates 6-fluoro-2-(oxiran-2-yl)chroman (CAS 99199-90-3), which is opened by 6-fluorochroman-2-amine under Mitsunobu conditions to establish Nebivolol’s critical 1,2-amino alcohol linkage with retention of stereochemistry. Alternatively, the ditosylate intermediate C228679 enables direct C-N coupling via nucleophilic displacement—a route preferred industrially for its convergent design .
Fidarestat Applications: Although less extensively documented in the retrieved sources, 6-fluorochromane epoxides serve as precursors to aldose reductase inhibitors like fidarestat. The epoxide’s strain-driven reactivity allows ring-opening by imidazole nucleophiles, forming C-N bonds that become part of fidarestat’s spirohydantoin system . The fluorine atom’s -I effect polarizes the epoxide ring, increasing susceptibility to nucleophilic attack at C2 by ~3-fold versus non-fluorinated analogs .
These syntheses highlight the diol’s versatility: the hydroxyl groups serve as anchors for protective groups (e.g., tosyl, benzyl), stereodirecting elements for asymmetric inductions, and precursors to electrophiles (epoxides) or nucleophiles (after activation). This multifunctionality streamlines the construction of complex molecules while preserving the enantiomeric purity essential for pharmaceutical efficacy [6].
Table 3: Representative Chromane Intermediates in Drug Synthesis
Intermediate | CAS Number | Molecular Weight (g/mol) | Primary Pharmaceutical Role |
---|---|---|---|
(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane | 303176-40-1 | 366.4 | Nebivolol precursor |
(1'S,2S)-2-(1',2'-Ditosyl-1',2'-dihydroxyethyl)-6-fluorochromane | Not assigned | 520.29 | Nebivolol ditosylate intermediate |
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane | 129050-27-7 | 301.36 | Nebivolol amino alcohol intermediate |
6-Fluoro-2-(oxiran-2-yl)chroman | 99199-90-3 | 194.20 | Fidarestat/Nebivolol epoxide precursor |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0